1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol
Description
1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol is a chemical compound with the molecular formula C11H17NO4S2 It is known for its unique structure, which includes a propanol group attached to an aniline derivative with two methylsulfonyl groups
Properties
IUPAC Name |
1-[2,4-bis(methylsulfonyl)anilino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S2/c1-8(13)7-12-10-5-4-9(18(2,14)15)6-11(10)19(3,16)17/h4-6,8,12-13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCDUMHTTHREOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol typically involves multiple steps, starting with the preparation of 2,4-bis(methylsulfonyl)aniline. This intermediate can be synthesized through the sulfonation of 2,4-dimethylaniline followed by oxidation. The final step involves the reaction of 2,4-bis(methylsulfonyl)aniline with propylene oxide under basic conditions to yield this compound.
Chemical Reactions Analysis
1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the propanol hydroxyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. Additionally, the propanol group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol can be compared with similar compounds such as:
2,4-Bis(methylsulfonyl)aniline: Lacks the propanol group, making it less versatile in certain reactions.
1-[2,4-Dimethylsulfonyl)anilino]ethanol: Similar structure but with an ethanol group instead of propanol, affecting its reactivity and applications.
1-[2,4-Bis(methylsulfonyl)anilino]butanol: Contains a butanol group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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